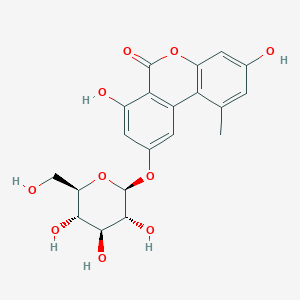
9-O-D-Glucopyranosyl Alternariol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-O-D-Glucopyranosyl Alternariol is a glucoside derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. Alternariol and its derivatives are known for their genotoxic and cytotoxic properties, making them significant in the study of food safety and toxicology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-D-Glucopyranosyl Alternariol involves the conjugation of alternariol with glucose. This can be achieved through enzymatic glycosylation using glucosyltransferases or chemical glycosylation methods. In enzymatic glycosylation, alternariol is incubated with a suitable glucosyltransferase and UDP-glucose as the glucose donor .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 9-O-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The carbonyl group in alternariol can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Glucuronic acid derivatives.
Reduction: Alcohol derivatives of alternariol.
Substitution: Various substituted glucosides.
Applications De Recherche Scientifique
9-O-D-Glucopyranosyl Alternariol has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glucosides.
Biology: Investigated for its role in plant-pathogen interactions and its impact on plant metabolism.
Medicine: Studied for its genotoxic and cytotoxic effects, which are relevant in cancer research and toxicology.
Mécanisme D'action
The mechanism of action of 9-O-D-Glucopyranosyl Alternariol involves its interaction with cellular DNA, leading to the formation of DNA adducts and subsequent DNA damage. This triggers various cellular responses, including cell cycle arrest, apoptosis, and autophagy. The compound also generates reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
Alternariol: The parent compound, known for its genotoxic and cytotoxic properties.
Alternariol-9-O-Methyl Ether: A methylated derivative with similar toxicological properties.
Zearalenone Glucosides: Another class of mycotoxin glucosides with similar absorption and metabolism profiles
Uniqueness: 9-O-D-Glucopyranosyl Alternariol is unique due to its specific glucosylation at the 9-position, which affects its solubility, stability, and biological activity. This specific modification can influence its interaction with cellular targets and its overall toxicological profile .
Propriétés
Formule moléculaire |
C20H20O10 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-8(22)3-12-14(7)10-4-9(5-11(23)15(10)19(27)29-12)28-20-18(26)17(25)16(24)13(6-21)30-20/h2-5,13,16-18,20-26H,6H2,1H3/t13-,16-,17+,18-,20-/m1/s1 |
Clé InChI |
JBBJNWVTFRVJRP-JQAJVKEVSA-N |
SMILES isomérique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2)O |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


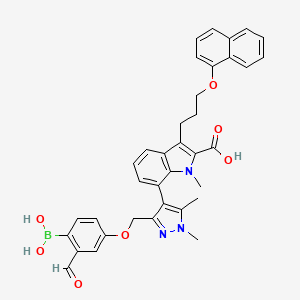
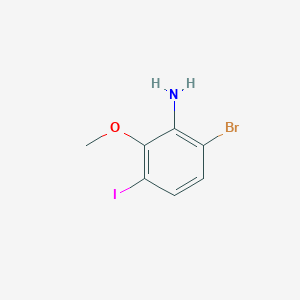
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)

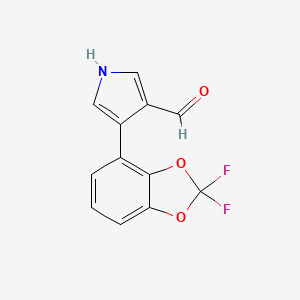


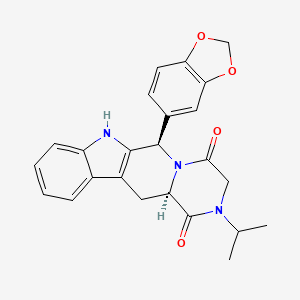
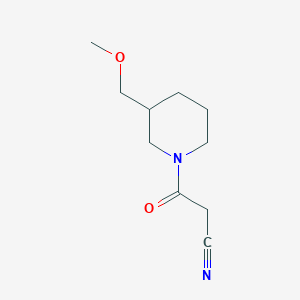
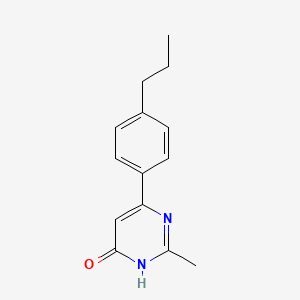
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
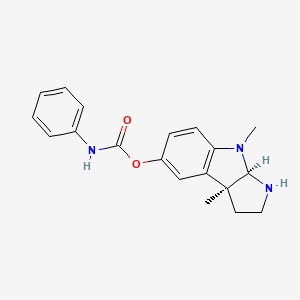
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
